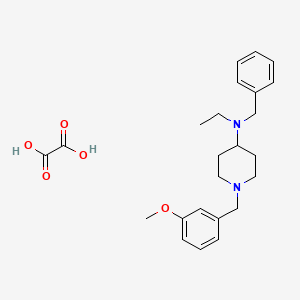![molecular formula C20H29FN2O5 B3970387 4-[1-(3-fluorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3970387.png)
4-[1-(3-fluorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate
説明
4-[1-(3-fluorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as FDMO or FDMO-1. It is a morpholine derivative that has been synthesized using a specific method that involves the reaction of 3-fluorobenzylpiperidine and 2,6-dimethylmorpholine.
作用機序
The mechanism of action of FDMO-1 involves its selective binding to dopamine D4 receptors. This binding leads to the inhibition of dopamine-mediated signaling, which is responsible for the symptoms of neurological disorders such as schizophrenia and ADHD. FDMO-1 has been found to have high affinity and selectivity for dopamine D4 receptors, making it a promising candidate for the treatment of these disorders.
Biochemical and Physiological Effects:
FDMO-1 has been found to have significant biochemical and physiological effects on the brain. It has been shown to reduce the levels of dopamine in the brain, which is responsible for the symptoms of neurological disorders such as schizophrenia and ADHD. FDMO-1 has also been found to modulate the activity of other neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
FDMO-1 has several advantages for lab experiments. It has high affinity and selectivity for dopamine D4 receptors, making it a useful tool for studying the role of these receptors in various neurological disorders. FDMO-1 is also stable and can be easily synthesized, making it readily available for use in lab experiments. However, one limitation of FDMO-1 is that it is relatively new and has not been extensively studied in vivo.
将来の方向性
There are several future directions for the study of FDMO-1. One potential direction is the development of FDMO-1 derivatives that have improved pharmacological properties such as increased selectivity and potency. Another direction is the study of FDMO-1 in animal models of neurological disorders to further understand its potential therapeutic applications. Additionally, the development of imaging agents that can selectively bind to dopamine D4 receptors could provide a valuable tool for studying the role of these receptors in vivo.
科学的研究の応用
FDMO-1 has been extensively studied for its potential applications in medical research. It has been found to have significant activity as a selective dopamine D4 receptor antagonist, which makes it a potential candidate for the treatment of various neurological disorders such as schizophrenia, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
4-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O.C2H2O4/c1-14-11-21(12-15(2)22-14)18-6-8-20(9-7-18)13-16-4-3-5-17(19)10-16;3-1(4)2(5)6/h3-5,10,14-15,18H,6-9,11-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZBQNSUPZMWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC(=CC=C3)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-(methoxymethyl)-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B3970304.png)
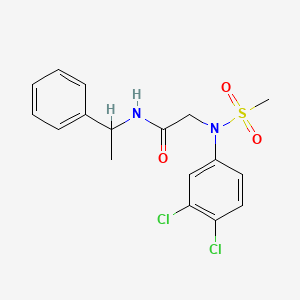
![1-[1-(2-bromobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970328.png)

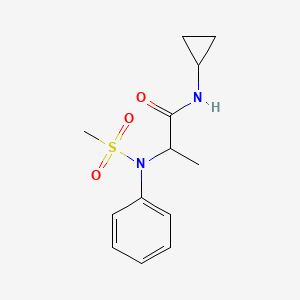
![1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970351.png)
![2-[(dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate hydrochloride](/img/structure/B3970358.png)
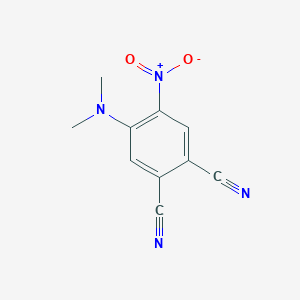

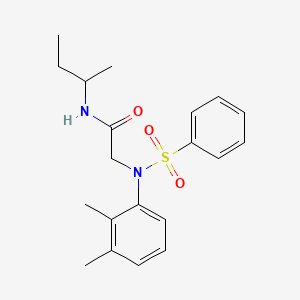
![4-oxo-4-[(2-{[(2-oxo-3-piperidinyl)carbonyl]amino}ethyl)amino]butanoic acid](/img/structure/B3970385.png)
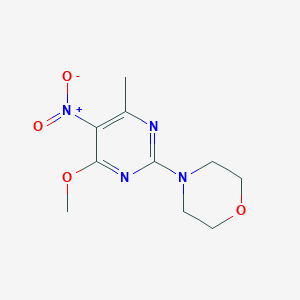
![[1-(1-benzofuran-2-ylmethyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B3970402.png)
